molecular formula C14H16Cl2N2O3 B5015864 ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate CAS No. 5739-47-9

ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate

Cat. No.: B5015864
CAS No.: 5739-47-9
M. Wt: 331.2 g/mol
InChI Key: IUSOVMMMVHLAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C14H16Cl2N2O3 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0537978 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOVMMMVHLAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367383
Record name ST50694471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-47-9
Record name ST50694471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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